molecular formula C20H32N2O2 B10891042 1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine

Cat. No.: B10891042
M. Wt: 332.5 g/mol
InChI Key: KMTUFDDENXAJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 2-methylcyclohexyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 3,4-dimethoxybenzyl group: This step involves the alkylation of the piperazine ring with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the 2-methylcyclohexyl group: The final step involves the alkylation of the remaining nitrogen atom in the piperazine ring with 2-methylcyclohexyl bromide under similar basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-4-(2-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential psychoactive effects.

    1-(2-Methylphenyl)piperazine: Investigated for its potential therapeutic applications in treating anxiety and depression.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine

InChI

InChI=1S/C20H32N2O2/c1-16-6-4-5-7-18(16)22-12-10-21(11-13-22)15-17-8-9-19(23-2)20(14-17)24-3/h8-9,14,16,18H,4-7,10-13,15H2,1-3H3

InChI Key

KMTUFDDENXAJPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.